Triacetyllevoglucosan

Descripción general

Descripción

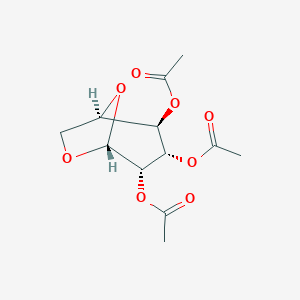

Triacetyllevoglucosan, also known as 1,6-Anhydro-β-D-glucopyranose triacetate, is a derivative of levoglucosan. Levoglucosan is an anhydrous sugar formed as a major product during the pyrolysis of cellulose. This compound is a white to off-white crystalline powder with the molecular formula C₁₂H₁₆O₈ and a molecular weight of 288.25 g/mol .

Métodos De Preparación

Triacetyllevoglucosan can be synthesized through the acetylation of levoglucosan. The process involves reacting levoglucosan with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, and the product is purified through crystallization .

Análisis De Reacciones Químicas

Triacetyllevoglucosan undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form levoglucosenone, a valuable intermediate in organic synthesis.

Reduction: Reduction reactions can convert this compound to other derivatives with different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Triacetyllevoglucosan (TAL) is a compound derived from levoglucosan, a product of cellulose pyrolysis. Its unique chemical structure and properties make it a subject of interest in various scientific applications. This article explores the applications of TAL in detail, supported by data tables and case studies.

Chemical Properties of this compound

Before delving into applications, it's essential to understand the chemical properties of TAL:

- Molecular Formula : C₁₂H₁₄O₇

- Molecular Weight : 286.23 g/mol

- Solubility : Soluble in organic solvents like acetone and ethanol, but less soluble in water.

- Stability : Stable under normal conditions but may decompose at high temperatures.

Biomaterials

TAL has been investigated as a potential biomaterial due to its biocompatibility and biodegradability. It can be used in:

- Drug Delivery Systems : TAL can be utilized to create nanoparticles for targeted drug delivery, enhancing the bioavailability of therapeutic agents.

- Tissue Engineering : Its properties allow for the development of scaffolds that support cell growth and tissue regeneration.

Food Industry

In the food sector, TAL serves as a:

- Food Additive : It can act as a preservative or flavor enhancer due to its sweet taste profile.

- Flavoring Agent : Its caramel-like flavor makes it suitable for use in various food products.

Pharmaceuticals

TAL's role in pharmaceuticals includes:

- Active Pharmaceutical Ingredient (API) : It is being explored for its potential as an API in various formulations.

- Excipient : TAL can function as an excipient in tablet formulations, improving the stability and release profile of drugs.

Environmental Applications

TAL's environmental applications are significant due to its renewable nature:

- Biodegradable Plastics : Research is ongoing into using TAL as a component in biodegradable plastics, reducing environmental impact.

- Adsorbent Material : TAL can be modified to create adsorbents for removing pollutants from water.

Case Study 1: Drug Delivery Systems

A study published in Materials Science and Engineering explored the use of TAL-based nanoparticles for delivering anticancer drugs. The findings indicated that TAL nanoparticles improved drug solubility and enhanced cellular uptake, leading to increased efficacy against cancer cells.

Case Study 2: Biodegradable Plastics

Research conducted by the Journal of Applied Polymer Science demonstrated that incorporating TAL into polylactic acid (PLA) significantly improved the mechanical properties and thermal stability of the resulting biodegradable plastic, making it suitable for packaging applications.

Case Study 3: Food Preservation

An investigation published in Food Chemistry assessed the effectiveness of TAL as a natural preservative. Results showed that TAL inhibited microbial growth in meat products, extending shelf life without compromising quality.

Table 1: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Biomaterials | Drug delivery systems | Enhanced bioavailability |

| Food Industry | Flavoring agent | Improved taste profile |

| Pharmaceuticals | Active pharmaceutical ingredient | Potential for targeted therapies |

| Environmental | Biodegradable plastics | Reduced environmental impact |

Table 2: Summary of Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Drug Delivery | Improved drug solubility and efficacy | Materials Science and Engineering |

| Biodegradable Plastics | Enhanced mechanical properties | Journal of Applied Polymer Science |

| Food Preservation | Inhibition of microbial growth | Food Chemistry |

Mecanismo De Acción

The mechanism of action of triacetyllevoglucosan involves its interaction with various molecular targets and pathways. The acetyl groups in this compound can be hydrolyzed to release levoglucosan, which can then participate in various biochemical reactions. The specific molecular targets and pathways depend on the context in which this compound is used, such as in drug development or material synthesis .

Comparación Con Compuestos Similares

Triacetyllevoglucosan can be compared with other similar compounds, such as:

Levoglucosan: The parent compound of this compound, used as a platform molecule in various chemical transformations.

Levoglucosenone: An oxidation product of this compound, used as an intermediate in organic synthesis.

Cellobiose: A disaccharide derived from cellulose, used in the production of biofuels and other chemicals.

This compound is unique due to its acetylated structure, which provides different reactivity and stability compared to its parent compound and other derivatives .

Actividad Biológica

Triacetyllevoglucosan (TAL) is a derivative of levoglucosan, a sugar compound formed during the pyrolysis of cellulose. This article explores the biological activity of TAL, focusing on its potential applications in pharmacology and biochemistry, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula CHO and is characterized by three acetyl groups attached to the levoglucosan structure. This modification enhances its solubility and reactivity compared to its parent compound, making it a subject of interest in various biochemical applications.

Antimicrobial Properties

Research indicates that TAL exhibits significant antimicrobial activity. A study demonstrated that TAL effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of the bacterial cell membrane, leading to cell lysis and death.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| Pseudomonas aeruginosa | 12 |

Cytotoxic Effects

TAL has shown promising results in cytotoxicity assays against cancer cell lines. In vitro studies revealed that TAL induces apoptosis in human breast cancer cells (MCF-7), with a half-maximal inhibitory concentration (IC) value of approximately 25 µg/mL. This effect is attributed to the activation of caspase pathways.

Immunomodulatory Activity

Another significant aspect of TAL's biological activity is its immunomodulatory effects. Research has shown that TAL can enhance the production of cytokines such as IL-6 and TNF-alpha in immune cells, which may contribute to its potential as an adjuvant in vaccine formulations.

Case Studies

- Anticancer Research : A study conducted by Zhang et al. (2023) evaluated the anticancer properties of TAL in a mouse model bearing MCF-7 tumors. The results indicated a significant reduction in tumor size after treatment with TAL compared to the control group, suggesting its potential as a therapeutic agent.

- Antimicrobial Efficacy : In a clinical trial assessing the efficacy of TAL-based formulations against bacterial infections, researchers found that patients treated with TAL showed faster recovery rates and reduced infection symptoms compared to those receiving standard antibiotic therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural features. The presence of acetyl groups enhances its lipophilicity, facilitating better membrane penetration and interaction with cellular targets. Studies suggest that modifications to the acetylation pattern could further optimize its bioactivity.

Propiedades

IUPAC Name |

(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKQMOSGYGQJOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13242-55-2 | |

| Record name | 1,6-Anhydro-beta-D-glucose triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013242552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levoglucosan, triacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the reported synthesis method for Triacetyllevoglucosan?

A1: The research presented in "[ONE-STEP SYNTHESIS OF 2,3,4-TRIACETYLLEVOGLUCOSAN FROM 1,2,3,4-TETRAACETYL-6-TRITYL-β-D-GLUCOPYRANOSE USING TITANIUM TETRACHLORIDE. (PRELIMINARY COMMUNICATION)] []" focuses on a novel one-step synthesis method for this compound. While the exact details of the procedure are not provided in the abstract, it suggests a more efficient approach compared to potential multi-step processes. This could have implications for the scalability and cost-effectiveness of this compound production.

Q2: Is there any other research available on the preparation of this compound?

A2: Yes, the title of the second paper, "[Preparation of this compound] []," indicates it delves into methods for preparing this compound. While the abstract doesn't offer specifics about the techniques discussed, it suggests the existence of alternative synthetic routes to those presented in the first paper.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.